
rel-(1R,2S,4S,5R)-2-Amino-4,5-dihydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. It is characterized by its unique stereochemistry and functional groups, which make it a valuable molecule for studying biochemical pathways and developing pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid typically involves the use of cyclohexane derivatives as starting materialsThe reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted cyclohexane derivatives .
Aplicaciones Científicas De Investigación
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S,4S,5R)-2-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydroxycyclohexane-1-carboxylic acid
- rac-(1R,2S,4S,5R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,5-dihydroxycyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted research and applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h3-6,9-10H,1-2,8H2,(H,11,12)/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
GTBPANMHPBGVAV-MOJAZDJTSA-N |
SMILES isomérico |
C1[C@H]([C@H](C[C@@H]([C@@H]1O)O)N)C(=O)O |
SMILES canónico |
C1C(C(CC(C1O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1RS,4RS&,5SR&,6SR)-4-amino-5-hydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13446847.png)
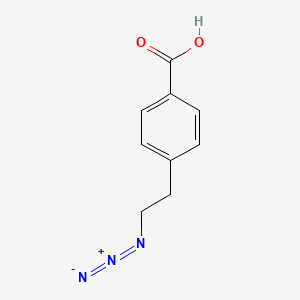
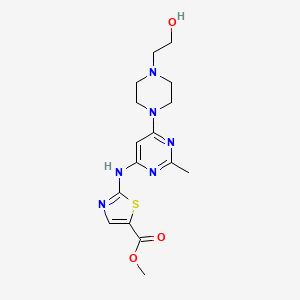
![(6R,11R,13R,16R,23R,27S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B13446869.png)
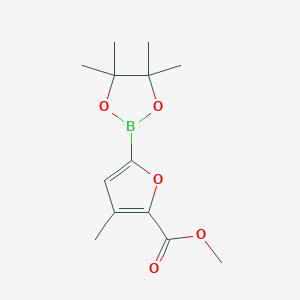
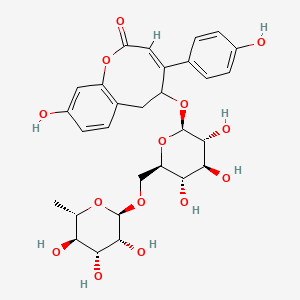

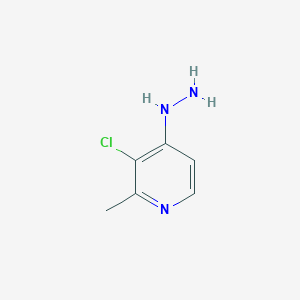
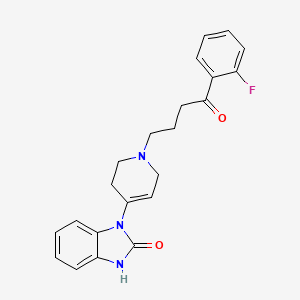
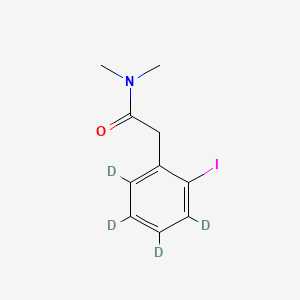
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
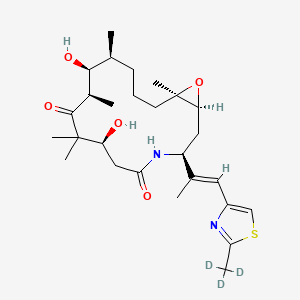
![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
